molecular formula C21H21N5O B10987842 5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

Cat. No.: B10987842
M. Wt: 359.4 g/mol
InChI Key: QNBSXSKBBWBQBV-UHFFFAOYSA-N
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Description

5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a complex organic compound featuring a diazepine ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Construction of the Diazepine Ring: The diazepine ring is formed by cyclization reactions involving appropriate diamines and carbonyl compounds.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Adapting the synthesis for large-scale production, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and indole moieties.

    Reduction: Reduction reactions can modify the diazepine ring, potentially altering its pharmacological properties.

    Substitution: The phenyl group on the piperazine ring can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced diazepine derivatives.

    Substitution Products: Functionalized piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Neuropharmacology: Investigated for its effects on neurotransmitter systems, potentially useful in treating disorders like depression and anxiety.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Explored as a lead compound for developing new medications targeting central nervous system disorders.

    Therapeutic Agents: Potential use as therapeutic agents due to its pharmacological properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects. Key pathways involved include:

    Serotonin Receptors: Modulation of serotonin receptors, which play a crucial role in mood regulation.

    Dopamine Receptors: Interaction with dopamine receptors, influencing reward and motivation pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another piperazine derivative with similar structural features.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5: A compound with a piperazine ring attached to a pyrimidine core.

Uniqueness

5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is unique due to its fused diazepine-indole structure, which imparts distinct pharmacological properties. This structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in neuropharmacological research.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

10-[(4-phenylpiperazin-1-yl)methyl]-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one

InChI

InChI=1S/C21H21N5O/c27-21-18-7-4-8-19-20(18)16(13-22-19)14-23-26(21)15-24-9-11-25(12-10-24)17-5-2-1-3-6-17/h1-8,13-14,22H,9-12,15H2

InChI Key

QNBSXSKBBWBQBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C3=C4C(=CC=C3)NC=C4C=N2)C5=CC=CC=C5

Origin of Product

United States

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